molecular formula C5H7Br2N3 B6211077 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 2731006-38-3

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole

Katalognummer B6211077
CAS-Nummer: 2731006-38-3
Molekulargewicht: 268.9
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole, commonly referred to as 4-BBrM-2ET, is a triazole derivative that has been the subject of numerous studies in recent years. It has been used in a variety of scientific applications, from drug discovery to biochemistry and physiology.

Wirkmechanismus

The mechanism of action of 4-BBrM-2ET is not fully understood. However, it is believed to bind to the active site of the enzyme dihydroorotate dehydrogenase, preventing it from catalyzing the reaction of dihydroorotate and NADPH to form orotate and NADP+. This inhibition of the enzyme results in the inhibition of the metabolic pathway of pyrimidine biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BBrM-2ET are not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inhibiting the enzyme dihydroorotate dehydrogenase. In addition, it has been shown to be an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine nucleotides.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-BBrM-2ET in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has been shown to be an effective inhibitor of dihydroorotate dehydrogenase and thymidylate synthase. However, there are some limitations to using 4-BBrM-2ET in lab experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it can be toxic if not handled properly.

Zukünftige Richtungen

There are a number of potential future directions for 4-BBrM-2ET. One area of research that could be explored is the use of 4-BBrM-2ET as a potential therapeutic agent for cancer. In addition, further research could be done to investigate the mechanism of action of 4-BBrM-2ET and its effects on other enzymes involved in metabolic pathways. Additionally, further research could be done to investigate the potential use of 4-BBrM-2ET as an inhibitor of other enzymes involved in biological processes. Finally, more research could be done to investigate the potential toxicity of 4-BBrM-2ET and to develop safety protocols for its use in laboratory experiments.

Synthesemethoden

4-BBrM-2ET is synthesized using a two-step process. The first step involves the reaction of bromomethyl bromide and ethyl 2-bromoacetate in an aqueous solution of sodium hydroxide, resulting in the formation of 4-bromo-2-ethyl-3-methyl-1,2,3-triazole. The second step involves the reaction of 4-bromo-2-ethyl-3-methyl-1,2,3-triazole with bromine, resulting in the formation of 4-BBrM-2ET.

Wissenschaftliche Forschungsanwendungen

4-BBrM-2ET has been used in a variety of scientific research applications. It has been used as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the metabolic pathway of pyrimidine biosynthesis. In addition, 4-BBrM-2ET has been used to study the effects of enzyme inhibition on the growth of cancer cells. It has also been used as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine nucleotides.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole involves the reaction of 4-bromo-1,2,3-triazole with bromoacetaldehyde followed by alkylation with ethyl iodide.", "Starting Materials": [ "4-bromo-1,2,3-triazole", "bromoacetaldehyde", "ethyl iodide", "anhydrous potassium carbonate", "anhydrous dimethylformamide (DMF)", "anhydrous ether" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1,2,3-triazole (1.0 g, 6.0 mmol) and anhydrous potassium carbonate (1.5 g, 10.8 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.", "Step 2: Add bromoacetaldehyde (0.8 mL, 9.6 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add ethyl iodide (1.2 mL, 9.6 mmol) dropwise to the reaction mixture and stir for an additional 12 hours at room temperature.", "Step 4: Pour the reaction mixture into a separatory funnel and extract with anhydrous ether (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product as a white solid (yield: 60-70%)." ] }

CAS-Nummer

2731006-38-3

Produktname

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole

Molekularformel

C5H7Br2N3

Molekulargewicht

268.9

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.